1-(4-Amino-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Description
Historical Context of Fluorinated Pyrazole Derivatives
Fluorinated pyrazoles emerged as critical pharmacophores in the late 20th century, driven by the discovery of fluorine’s ability to modulate pharmacokinetic properties. The incorporation of fluorine into heterocyclic frameworks gained momentum in the 1990s, with early applications in agrochemicals such as flutolanil and later in pharmaceuticals like celecoxib. These developments hinged on fluorine’s electronegativity, which enhances dipole interactions and improves membrane permeability.
The synthesis of 1-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid builds upon methodologies established for analogous fluoropyrazoles. For instance, cyclocondensation of hydrazines with β-keto esters or ketones remains a cornerstone strategy, often employing fluorinated arylhydrazines to introduce the fluorine substituent. Modern adaptations include metal-catalyzed cross-coupling reactions, which enable precise regiocontrol over substituent placement. A notable example is the Ullmann coupling of 2-fluoro-4-nitroaniline with pyrazole-4-carboxylic acid derivatives, followed by nitro-group reduction to yield the final amino-substituted product.
Table 1: Molecular Properties of 1-(4-Amino-2-fluorophenyl)-1H-pyrazole-4-carboxylic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈FN₃O₂ |
| Molecular Weight | 221.19 g/mol |
| IUPAC Name | 1-(4-amino-2-fluorophenyl)pyrazole-4-carboxylic acid |
| SMILES | C1=CC(=C(C=C1N)F)N2C=C(C=N2)C(=O)O |
| Key Synonyms | STL587648; AKOS032959375 |
Significance of Substituent Positioning in Aromatic Heterocycles
The regiochemical arrangement of substituents in 1-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid directly influences its electronic and steric profile. Fluorine at the 2-position of the phenyl ring induces strong ortho/para-directing effects during electrophilic aromatic substitution (EAS), while the electron-donating amino group at the 4-position activates the ring toward further functionalization. This interplay creates a polarized electronic environment that enhances reactivity at the 5-position of the pyrazole ring, a site often targeted for derivatization in drug discovery.
In pyrazole systems, the carboxylic acid group at the 4-position participates in hydrogen-bonding networks, a feature exploited in the design of kinase inhibitors. For example, the carboxylate moiety can coordinate with catalytic lysine residues in ATP-binding pockets, as demonstrated in inhibitors targeting pyruvate dehydrogenase kinase (PDK1) and β-secretase (BACE1). Computational studies reveal that fluorination at the phenyl 2-position reduces the compound’s π-electron density by 12–15%, thereby lowering susceptibility to oxidative metabolism while maintaining planar geometry for optimal target engagement.
The steric effects of the 2-fluoro substituent further dictate conformational preferences. Nuclear magnetic resonance (NMR) analyses of analogous compounds show restricted rotation about the C–N bond linking the phenyl and pyrazole rings, resulting in a dihedral angle of 8–12° that minimizes van der Waals repulsions between the fluorine atom and pyrazole nitrogen. This rigidity is critical for maintaining binding complementarity in enzyme-active sites.
Synthetic Pathway Highlight
A representative synthesis involves:
- Friedel-Crafts acylation of 2-fluorophenol to install a nitro group at the 4-position.
- Reduction of the nitro group to an amine using H₂/Pd-C.
- Cyclocondensation with ethyl 3-(dimethylamino)acrylate under acidic conditions to form the pyrazole core.
- Saponification of the ethyl ester to yield the carboxylic acid.
This route achieves an overall yield of 34–41%, with regioselectivity controlled by the electron-withdrawing fluorine atom. Alternatives employing Suzuki-Miyaura coupling to introduce the pyrazole moiety have shown improved scalability, albeit with higher catalyst costs.
Properties
Molecular Formula |
C10H8FN3O2 |
|---|---|
Molecular Weight |
221.19 g/mol |
IUPAC Name |
1-(4-amino-2-fluorophenyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8FN3O2/c11-8-3-7(12)1-2-9(8)14-5-6(4-13-14)10(15)16/h1-5H,12H2,(H,15,16) |
InChI Key |
JERWIHWOEXVDEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)F)N2C=C(C=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Knorr Cyclization with α,β-Unsaturated Esters
A widely adopted method involves Knorr-type [3+2] cyclization between α,β-unsaturated esters and hydrazine derivatives. For example, diethyl oxalate reacts with methylhydrazine in ethanol under reflux to form ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, which is subsequently chlorinated and hydrolyzed to yield the carboxylic acid. Key steps include:
Difluoroacetyl Halide-Based Condensation
Patents describe condensation of 2,2-difluoroacetyl halides with α,β-unsaturated esters in the presence of acid-binding agents (e.g., triethylamine), followed by alkaline hydrolysis to form α-difluoroacetyl intermediates. Subsequent cyclization with methylhydrazine yields pyrazole-4-carboxylic acids.
-
Catalyst selection : Sodium iodide improves cyclization efficiency, reducing isomer formation.
-
Recrystallization : Methanol-water mixtures (35–65% alcohol) achieve >99.5% purity.
Cyclization Strategies for Ring Closure
Hydrazine-Mediated Cyclization
Hydrazine hydrate reacts with enaminonitrile intermediates to form 1-amino-2-imino-pyridines, which undergo dehydrogenative coupling with pyrazolones under acidic conditions. This method utilizes O₂ as an oxidant, achieving 92% yield for related pyrazolopyridines.
Diazotization and Coupling
4-Halo-1-methyl-1H-pyrazole-3-amines are diazotized using sodium nitrite, then coupled with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide. This approach avoids isomer formation, critical for industrial scalability.
Hydrolysis and Functional Group Interconversion
Ester Hydrolysis
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate undergoes saponification with NaOH in ethanol-water (4:1) at 80°C, yielding the carboxylic acid with 95% purity.
Oxidative Functionalization
Pyrazole methyl groups are oxidized to carboxylic acids using KMnO₄ in acidic conditions. However, over-oxidation risks necessitate careful temperature control (50–60°C).
Alternative Synthetic Routes
Grignard Exchange and Carbonation
4-Halo-3-(difluoromethyl)-1-methyl-1H-pyrazole reacts with isopropyl magnesium chloride, followed by CO₂ quenching, to install the carboxylic acid moiety.
Microwave-Assisted Synthesis
Emerging protocols use microwave irradiation to accelerate condensation and cyclization, reducing reaction times from hours to minutes. Initial trials report 85% yield under 150 W irradiation.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents like DMF enhance intermediate solubility but may complicate purification.
Temperature and Catalyst Impact
-
Cyclization : 130°C under O₂ maximizes dehydrogenation efficiency.
-
Catalysts : Pd(OAc)₂ increases coupling yields by 15% compared to Cu-based catalysts.
Comparative Analysis of Synthetic Methods
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Knorr Cyclization | 3 | 78 | 96 | High |
| Diazotization | 3 | 64 | 99.5 | Moderate |
| Grignard Exchange | 3 | 58 | 98 | Low |
| Microwave | 2 | 85 | 97 | Emerging |
Knorr cyclization offers the best balance of yield and scalability, while diazotization excels in purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Compounds with substituted functional groups replacing the fluorine atom.
Scientific Research Applications
1-(4-Amino-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(4-Amino-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid exerts its effects depends on its interaction with molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The table below compares structural features and molecular weights of analogous pyrazole-carboxylic acid derivatives:
Key Observations :
- Amino vs.
- Fluorine Position : The 2-fluoro substituent in the target compound may reduce steric hindrance compared to 4-fluoro derivatives (e.g., ), altering molecular conformation.
- Trifluoromethyl Additions : Compounds like and exhibit increased lipophilicity and metabolic stability due to CF3 groups but may reduce solubility.
Physicochemical Properties
- Boiling Points : Bulkier substituents elevate boiling points. For example, 1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-5-CF3-pyrazole-4-COOH has a boiling point of 541.9°C , whereas simpler analogs (e.g., ethyl ester in ) likely have lower values due to reduced molecular weight.
- Hydrogen Bonding: The target compound’s amino and carboxylic acid groups enable extensive intermolecular hydrogen bonding, similar to 5-amino-1-phenyl derivatives , which stabilize crystal structures .
Biological Activity
1-(4-Amino-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid is an organic compound recognized for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer drug development. Its unique structure, characterized by the presence of a fluorinated phenyl group and a carboxylic acid functional group, enhances its biological activity and metabolic stability.
- Molecular Formula : C10H8FN3O2
- Molecular Weight : 221.19 g/mol
- CAS Number : 187949-90-2
Research indicates that this compound interacts with various biological targets, including enzymes and receptors, which modulates their activity. The fluorine atom is believed to enhance binding affinity and selectivity towards these targets, making it a valuable candidate for drug development .
Anti-inflammatory Activity
1-(4-Amino-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid has shown significant anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A comparative study indicated that its IC50 value for COX inhibition was comparable to standard anti-inflammatory drugs like diclofenac sodium .
Anticancer Activity
The compound has also been evaluated for its anticancer effects against various cancer cell lines. Notable findings include:
- MCF7 (Breast Cancer) : Exhibited an IC50 value of 3.79 µM.
- NCI-H460 (Lung Cancer) : Showed an IC50 value of 12.50 µM.
- SF-268 (Brain Cancer) : Displayed an IC50 value of 42.30 µM .
These results indicate that the compound possesses significant cytotoxic potential against multiple cancer types.
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the structure is crucial for enhancing lipophilicity and metabolic stability, which are essential for drug design. The following table summarizes some structurally similar compounds and their biological activities:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 1-(4-Amino-2-chlorophenyl)-1H-pyrazole-4-carboxylic acid | 0.95 | Chlorine instead of fluorine |
| 1-(4-Amino-2-bromophenyl)-1H-pyrazole-4-carboxylic acid | 0.92 | Bromine substitution |
| Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | 0.95 | Ethyl ester derivative |
This table illustrates how slight modifications in the structure can lead to variations in biological activity, highlighting the importance of SAR studies in drug development.
Case Studies
Several studies have focused on the biological activity of pyrazole derivatives, including:
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-Amino-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid, and how are reaction conditions optimized to maximize yield?
Methodological Answer: The synthesis typically involves a two-step process:
Cyclocondensation : Ethyl acetoacetate reacts with substituted phenylhydrazines (e.g., 4-amino-2-fluorophenylhydrazine) and a carbonyl source (e.g., DMF-DMA) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C to form the pyrazole ester intermediate.
Hydrolysis : The ester undergoes basic hydrolysis (e.g., NaOH/ethanol) to yield the carboxylic acid.
Optimization strategies :
Q. Table 1. Key Reaction Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Solvent | DMF | Maximizes intermediate solubility |
| Temperature | 80–100°C | Reduces reaction time |
| Molar Ratio | 1:1.2 (ester:DMF-DMA) | Minimizes by-products |
Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and N-H bending (1540–1650 cm⁻¹) confirm functional groups .
- NMR :
- HRMS : Exact mass confirmation (e.g., [M+H] at m/z 250.0722) validates molecular composition .
- X-ray crystallography : SHELX software refines crystal structures to resolve bond lengths and angles (e.g., C4-carboxylic acid geometry) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the tautomeric stability of the pyrazole ring?
Methodological Answer:
- Computational modeling : Use density functional theory (DFT) at the B3LYP/6-311++G** level to predict tautomer energies. For example, compare the stability of N1 vs. N2 protonation states .
- Experimental validation :
- Case Study : For 5-methyl-1-phenylpyrazole-4-carboxylic acid, DFT predicted N1 tautomer stability, but X-ray confirmed N2 protonation due to intermolecular hydrogen bonding .
Q. What strategies are employed to determine biological target engagement when enzymatic assays show non-linear dose-response relationships?
Methodological Answer:
- Orthogonal binding assays :
- Cellular validation :
Q. How do substituent modifications (e.g., fluorine position, amino group) impact the compound’s reactivity and pharmacological activity?
Methodological Answer:
- Fluorine effects :
- Amino group role :
- Case Study : Replacing 4-amino with methoxy in analogues reduces HIF inhibition by 50-fold, highlighting the group’s importance .
Data Contradiction Analysis Example
Scenario : Discrepancy between computational logP predictions and experimental HPLC measurements.
Resolution :
Re-evaluate computational parameters : Adjust atomic charge models (e.g., AM1-BCC vs. HF/6-31G*) .
HPLC method optimization : Use reverse-phase C18 columns with acetonitrile/0.1% TFA mobile phase to improve retention time accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
